molecular formula C12H19N2NaO3 B13965672 Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt CAS No. 64058-19-1

Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt

Cat. No.: B13965672
CAS No.: 64058-19-1
M. Wt: 262.28 g/mol
InChI Key: XTWSCSNDXKSPIX-UHFFFAOYSA-M
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Description

Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt, also known as sodium 5,5-diethylbarbiturate, is a derivative of barbituric acid. This compound is part of the barbiturate family, which is known for its sedative and hypnotic properties. Barbiturates have been used historically in medicine for their central nervous system depressant effects, although their use has declined due to the development of safer alternatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barbituric acid derivatives typically involves the condensation of diethyl malonate with urea in the presence of a strong base such as sodium ethoxide. For the specific preparation of 1-butyl-5,5-diethylbarbituric acid, the process begins with the preparation of diethyl n-butylmalonate. This intermediate is then reacted with urea under reflux conditions to yield the desired barbituric acid derivative .

Industrial Production Methods

Industrial production of barbituric acid derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Barbituric acid derivatives, including 1-butyl-5,5-diethylbarbituric acid, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogen atoms into the molecule, altering its chemical properties.

Mechanism of Action

The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by binding to GABA receptors. This binding increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . Additionally, barbiturates inhibit glutamate-induced depolarizations, further contributing to their sedative effects .

Comparison with Similar Compounds

Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt can be compared with other barbiturates such as phenobarbital, pentobarbital, and thiopental. While all these compounds share a common barbituric acid core, their pharmacological properties vary based on the substituents attached to the core structure. For instance:

The uniqueness of 1-butyl-5,5-diethylbarbituric acid lies in its specific substituents, which influence its pharmacokinetics and pharmacodynamics, making it suitable for particular applications in research and industry.

Biological Activity

Barbituric acid derivatives, particularly sodium salts , have garnered significant attention in pharmacology due to their diverse biological activities. The compound 1-butyl-5,5-diethyl-barbituric acid sodium salt , commonly referred to as Thiobutabarbital sodium , is a notable example. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

Thiobutabarbital sodium is characterized by the presence of a butyl group and two ethyl groups at the 5-position of the barbituric acid structure. Its chemical formula is C13H18N2NaO3SC_{13}H_{18}N_{2}NaO_{3}S. The synthesis typically involves the reaction of barbituric acid derivatives with various reagents under specific conditions to yield high-purity products suitable for pharmaceutical applications .

Biological Activity

Thiobutabarbital sodium exhibits a range of biological activities primarily due to its interaction with the central nervous system (CNS). Its pharmacological profile includes:

  • Sedative-Hypnotic Effects : Similar to other barbiturates, it acts as a CNS depressant, enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors. This mechanism underlies its use as a sedative and hypnotic agent .
  • Antimicrobial Properties : Recent studies have indicated that barbituric acid derivatives may possess antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against strains like Pseudomonas aeruginosa and Staphylococcus aureus using disc diffusion methods .
  • Anticancer Activity : Research suggests that certain modifications of barbituric acids can lead to compounds with anticancer properties. These derivatives have been shown to inhibit cell proliferation in various cancer cell lines, indicating potential therapeutic applications in oncology .

Case Studies and Research Findings

  • Central Nervous System Effects :
    • A study demonstrated that Thiobutabarbital sodium significantly reduced anxiety-like behavior in animal models, supporting its use as an anxiolytic agent .
  • Antimicrobial Activity :
    • In vitro tests showed that modified barbiturates inhibited bacterial growth effectively. The minimum inhibitory concentration (MIC) values were determined for several strains, highlighting their potential as antimicrobial agents .
  • Anticancer Properties :
    • A comparative study on various barbituric acid derivatives revealed that modifications at the C-5 position enhanced cytotoxicity against breast cancer cells. The study employed assays to measure cell viability and apoptosis rates .

Comparative Analysis of Barbiturate Derivatives

Compound NameStructure FeaturesBiological Activity
Thiobutabarbital Sodium5-butyl, 5-ethyl groups; thio groupSedative-hypnotic; antimicrobial
Butabarbital5-sec-butyl group; no thio groupMore potent sedative effects
Pentobarbital5-ethyl group; no thio groupUsed for euthanasia; longer duration
Phenobarbital5-phenyl group; no thio groupAnticonvulsant properties
Secobarbital5-sec-butyl group; no thio groupRapid onset; used for insomnia

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-butyl-5,5-diethylbarbituric acid sodium salt?

Methodological Answer: The synthesis involves three key steps: (1) alkylation of barbituric acid at the N-1 and C-5 positions, (2) purification of intermediates via recrystallization, and (3) salt formation with sodium hydroxide. For alkylation, diethyl sulfate or ethyl iodide is commonly used to introduce the 5,5-diethyl substituents, while butyl bromide can alkylate the N-1 position. Reaction conditions (e.g., solvent polarity, temperature) influence yield; polar aprotic solvents like DMF at 80–100°C enhance reactivity. Post-synthesis, the sodium salt is precipitated by neutralizing the acidic form with NaOH in ethanol. Crystallization from aqueous ethanol improves purity .

Q. How can structural characterization of this sodium salt be performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolves the crystal packing and supramolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, barbiturate anions often form R₂²(8) hydrogen-bonded motifs with cations like imidazole derivatives .
  • FT-IR spectroscopy: Identifies tautomeric forms (keto vs. enol) via O-H/N-H stretching (2500–3500 cm⁻¹) and C=O/C=S vibrations (1600–1800 cm⁻¹) .
  • Thermogravimetric analysis (TGA): Assesses thermal stability; the sodium salt typically decomposes above 100°C .
  • UV-Vis spectroscopy: Monitors electronic transitions in solutions (e.g., λₐᵦₛ ~250–300 nm for barbiturates) .

Advanced Research Questions

Q. How do substituents at the N-1 and C-5 positions influence supramolecular organization in barbiturate salts?

Methodological Answer: Substituents dictate hydrogen-bonding patterns and crystal packing. For example:

  • N-1 butyl group: Introduces steric bulk, reducing intermolecular interactions but enhancing solubility in non-polar solvents.
  • 5,5-diethyl groups: Electron-donating substituents decrease acidity (pKa ~8) compared to unsubstituted barbituric acid (pKa ~4.12), altering ionizability and salt stability .
  • Sodium counterion: Facilitates ionic interactions with barbiturate anions, often leading to layered or helical crystal structures. SCXRD data show that bulky substituents disrupt typical R₂²(8) motifs, favoring alternative packing modes .

Q. What experimental strategies resolve contradictions in reported solubility and stability data for barbiturate salts?

Methodological Answer: Contradictions arise from variables such as solvent polarity, pH, and crystallinity. To address this:

  • Solubility studies: Use standardized conditions (e.g., 25°C, buffered aqueous solutions) and compare with structurally analogous salts. For instance, sodium salts of 5,5-diethylbarbiturates show higher aqueous solubility than unsubstituted derivatives due to reduced lattice energy .
  • Stability assays: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Sodium salts are prone to hygroscopicity, requiring inert-atmosphere handling .

Q. What methodologies enable enantioselective transformations of barbituric acid derivatives?

Methodological Answer: Recent advances include:

  • Organocatalysis: Thiourea catalysts induce asymmetry in Michael additions to alkylidene barbiturates (e.g., benzylidene derivatives), achieving >90% enantiomeric excess (ee) .
  • Metal-ligand complexes: Chiral Rh(II) catalysts enable cyclopropanation reactions with diazo compounds, forming spirocyclic barbiturates. Key parameters include solvent polarity (toluene > DCM) and catalyst loading (5–10 mol%) .

Q. How can tautomerism and acidity of barbituric acid derivatives be experimentally assessed?

Methodological Answer:

  • ¹H/¹³C NMR titration: Monitors proton exchange in DMSO-d₆/D₂O mixtures. For 5,5-diethyl derivatives, the keto-enol equilibrium shifts toward the enol form in polar solvents .
  • Potentiometric titration: Determines pKa values in aqueous solutions. Substituent effects are quantified via Hammett plots; electron-withdrawing groups increase acidity .

Properties

CAS No.

64058-19-1

Molecular Formula

C12H19N2NaO3

Molecular Weight

262.28 g/mol

IUPAC Name

sodium;1-butyl-5,5-diethyl-4,6-dioxopyrimidin-2-olate

InChI

InChI=1S/C12H20N2O3.Na/c1-4-7-8-14-10(16)12(5-2,6-3)9(15)13-11(14)17;/h4-8H2,1-3H3,(H,13,15,17);/q;+1/p-1

InChI Key

XTWSCSNDXKSPIX-UHFFFAOYSA-M

Canonical SMILES

CCCCN1C(=O)C(C(=O)N=C1[O-])(CC)CC.[Na+]

Origin of Product

United States

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